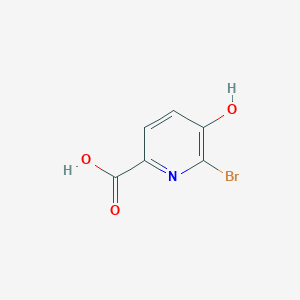

6-Bromo-5-hydroxypicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-hydroxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOJATAPTVINKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587499 | |

| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178876-92-1 | |

| Record name | 6-Bromo-5-hydroxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 5 Hydroxypicolinic Acid and Its Precursors

Established Synthetic Pathways to 6-Hydroxypicolinic Acid

The formation of the 6-hydroxypicolinic acid scaffold is a critical first step. Several methods have been established, ranging from classical organometallic reactions to innovative biochemical transformations.

Carbon Dioxide Insertion into Brominated Pyridine (B92270) Intermediates

A prominent method for synthesizing 6-hydroxypicolinic acid involves the carboxylation of a brominated pyridine precursor using carbon dioxide. This reaction typically proceeds through a metal-halogen exchange to create a nucleophilic pyridine species that can attack CO2.

One detailed procedure starts with 2-bromo-6-hydroxypyridine (B114848). chemicalbook.com The synthesis involves a two-step metalation process, first using isopropylmagnesium chloride, followed by n-butyllithium at low temperatures. This generates a highly reactive organolithium intermediate. Subsequent quenching of this intermediate with dry carbon dioxide gas leads to the formation of 6-hydroxypicolinic acid. The reaction is performed in tetrahydrofuran (B95107) (THF) and yields the final product in high purity after purification. chemicalbook.com

Table 1: Synthesis of 6-Hydroxypicolinic Acid via CO2 Insertion

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 2-Bromo-6-hydroxypyridine | 1. i-PrMgCl, 2. n-BuLi, 3. CO2 | THF | 93% chemicalbook.com |

This method highlights the utility of brominated pyridines as versatile intermediates, where the bromine atom serves as a handle for introducing the carboxylic acid group. chemicalbook.com

Alternative Routes for Hydroxypicolinic Acid Synthesis

Beyond carboxylation, other strategies have been developed to produce hydroxypicolinic acids. These include biochemical methods and oxidation of substituted pyridines.

A notably green and efficient alternative is the microbial hydroxylation of picolinic acid. The microorganism Alcaligenes faecalis has been shown to regioselectively hydroxylate picolinic acid at the 6-position to produce 6-hydroxypicolinic acid on a large scale. This biotransformation is highly specific and avoids the harsh reagents and disposal issues associated with some chemical methods. The same study noted that Alcaligenes faeculis can produce 6-hydroxypicolinic acid from 2-cyanopyridine.

Another approach involves the oxidation of pyridine derivatives. For instance, picolinic acid can be synthesized by the oxidation of 2-methylpyridine (B31789) with potassium permanganate (B83412) (KMnO4). wikipedia.org While this produces the parent picolinic acid, similar oxidation strategies can be applied to appropriately substituted methylpyridines to access hydroxylated analogues. Furthermore, a two-step synthesis for 3,6-dihydroxypicolinic acid has been reported starting from 3-hydroxypicolinic acid via an Elbs oxidation, demonstrating a pathway to introduce a second hydroxyl group onto the picolinic acid ring. nih.gov

Strategies for Introducing Bromine into Hydroxypicolinic Acid Architectures

Once the hydroxypicolinic acid core is established, the next critical step is the introduction of a bromine atom at the desired position on the pyridine ring. This requires careful selection of brominating agents and reaction conditions to ensure regioselectivity.

Regioselective Bromination Techniques

Direct bromination of the pre-formed hydroxypicolinic acid is a straightforward approach. Research has shown that 6-hydroxypicolinic acid can be selectively brominated at the 5-position. A reported method for synthesizing 5-bromo-6-hydroxypicolinic acid involves treating 6-hydroxypicolinic acid with molecular bromine in acetic acid, leading to the desired product.

The principle of regioselective halogenation is also demonstrated in the synthesis of related compounds. For example, 2-hydroxynicotinic acid can be halogenated at the 5-position using an alkali-metal hypohalite in a strongly alkaline solution. researchgate.netcornell.edu More modern and mild bromination methods, such as using tetrabutylammonium (B224687) tribromide (TBATB) or employing tosic anhydride (B1165640) and tetra-n-butylammonium bromide, have been developed for other heterocyclic systems and offer potential for high regioselectivity in picolinic acid derivatives. nih.gov

A multi-step synthesis starting from 3-aminopyridine (B143674) can produce 3-chloro-5-bromo-2-picolinic acid, where the bromination of an intermediate is achieved using N-bromosuccinimide (NBS). patsnap.com

Derivatization of Brominated Pyridine Building Blocks

An alternative to direct bromination is to start with a pyridine ring that already contains the bromine atom and then construct the picolinic acid functionality. This approach leverages the wide availability of brominated pyridine building blocks.

Several examples illustrate this strategy:

The oxidation of 5-bromo-2-methylpyridine (B113479) (5-bromo-2-picoline) with potassium permanganate in water provides 5-bromo-2-picolinic acid in good yield. google.com

As previously mentioned, 2-bromo-6-hydroxypyridine is a key starting material for 6-hydroxypicolinic acid via carboxylation. chemicalbook.com

More complex derivatives can also be synthesized. For example, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (B572742) can be converted into an ethyl picolinate (B1231196) derivative through metalation followed by reaction with diethylcarbonate or ethyl chloroformate. google.com

Table 2: Synthesis of Brominated Picolinic Acids from Brominated Pyridines

| Starting Material | Key Reagents | Product |

|---|---|---|

| 5-Bromo-2-methylpyridine | KMnO4, H2O | 5-Bromo-2-picolinic acid google.com |

| 2-Bromo-6-hydroxypyridine | n-BuLi, CO2 | 6-Hydroxypicolinic acid chemicalbook.com |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | TMP-MgCl·LiCl, Diethylcarbonate | Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate google.com |

This building block approach is highly versatile and central to creating a diverse range of substituted picolinic acids.

Advanced Synthetic Approaches to Picolinic Acid Derivatives Relevant to 6-Bromo-5-hydroxypicolinic acid

The field of organic synthesis is continually evolving, with new methods offering improved efficiency, selectivity, and functional group tolerance for constructing complex molecules like substituted picolinic acids.

Recent advancements include the use of novel catalytic systems. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66(Zr)-N(CH2PO3H2)2, have been employed for the synthesis of picolinate and picolinic acid derivatives through multi-component reactions. researchgate.netrsc.org These catalysts offer advantages like easy separation and reusability. researchgate.net

Late-stage functionalization represents another frontier, allowing for the direct introduction of functional groups into complex molecules at a late point in the synthetic sequence. A recently developed method allows for the C-4 selective carboxylation of pyridines with CO2. chemistryviews.org This process involves the formation of a pyridylphosphonium salt, which then undergoes a copper-catalyzed carboxylation. While targeting the 4-position, this technology exemplifies the type of advanced strategy that could be adapted for other positions on the pyridine ring. chemistryviews.org

Furthermore, synthetic routes are being developed to create a wide array of picolinic acid derivatives with diverse functionalities. Multi-step syntheses have been devised to produce aminopicolinic acids and their extended analogues, often involving the protection and activation of the picolinic acid core to allow for further modifications. umsl.edu The use of picolinamide (B142947) as a directing group in palladium-catalyzed reactions has also enabled the formation of various heterocyclic structures through C-H activation. nih.gov These advanced methods provide powerful tools for accessing novel and complex picolinic acid derivatives that would be challenging to synthesize through traditional means.

Cooperative Anomeric-Based Oxidation Mechanisms

A novel approach to the synthesis of picolinate and picolinic acid derivatives involves a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov This method utilizes the anomeric effect, a stereoelectronic phenomenon, to achieve oxidation without the need for an external oxidizing agent. nih.gov The reaction is typically a multi-component process. For instance, a study demonstrated the synthesis of various picolinates and picolinic acids through a reaction involving an aldehyde, malononitrile, ammonium (B1175870) acetate, and either 2-oxopropanoic acid or ethyl 2-oxopropanoate. nih.gov

This process can be facilitated by a nanoporous heterogeneous catalyst, such as UiO-66(Zr)-N(CH₂PO₃H₂)₂. nih.govrsc.org The catalyst's porous structure and functional groups play a crucial role in activating the substrates and promoting the cascade of reactions. nih.gov The proposed mechanism begins with the activation of the aldehyde by the phosphonic acid groups of the catalyst. This is followed by a series of condensations and Michael additions to form a susceptible intermediate. nih.gov The final aromatization step to the pyridine ring is believed to occur via an anomeric-based oxidation, where the lone pair of electrons on a nitrogen atom participates in the elimination of a hydrogen atom. nih.govresearchgate.net

While the direct synthesis of this compound using this method has not been explicitly detailed, the synthesis of analogs with hydroxyl groups on the phenyl substituent has been reported, suggesting the potential for this method to accommodate various functional groups. nih.gov

Table 1: Examples of Picolinic Acid Derivatives Synthesized via Cooperative Anomeric-Based Oxidation nih.gov

| Product Name | Aldehyde Used | Yield (%) | Melting Point (°C) |

| 6-Amino-5-cyano-4-(4-hydroxyphenyl)picolinic acid | 4-Hydroxybenzaldehyde | 85 | >300 |

| 6-Amino-5-cyano-4-(4-methoxyphenyl)picolinic acid | 4-Methoxybenzaldehyde | 92 | >300 |

| 6-Amino-5-cyano-4-phenylpicolinic acid | Benzaldehyde | 90 | >300 |

Catalytic Hydrogenation for Halogen Reduction in Related Systems

Catalytic hydrogenation is a powerful tool for the reduction of various functional groups. In the context of synthesizing this compound, this method could be relevant for the selective removal of a halogen atom (dehalogenation) from a precursor molecule. While direct catalytic hydrogenation for the debromination of this compound is not specifically documented in the provided results, the hydrogenation of pyridine rings and the reduction of halogens in other heterocyclic systems are well-established transformations.

For instance, the reduction of a bromo-substituted pyridine ring can be challenging as the hydrogenation of the pyridine ring itself is often a competing reaction. The choice of catalyst, solvent, and reaction conditions is critical to achieve chemoselectivity. In some cases, the presence of a bromine substituent can lead to catalyst poisoning or undesired side reactions. However, with the appropriate catalyst system, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under controlled conditions, it is conceivable to achieve selective dehalogenation.

Multi-Component and One-Pot Synthesis Protocols

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, which saves time, resources, and reduces waste. dovepress.comrug.nl The cooperative anomeric-based oxidation described earlier is an example of a multi-component reaction. nih.govrsc.org

The synthesis of various heterocyclic compounds, including those with a pyridine core, has been successfully achieved through MCRs. dovepress.comresearchgate.net For example, a one-pot synthesis of tetrahydrobenzo[b]pyran derivatives has been reported via a three-component reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione. researchgate.net While this specific example does not yield a picolinic acid, it highlights the versatility of MCRs in constructing complex heterocyclic scaffolds.

A potential multi-component strategy for a precursor to this compound could involve the condensation of a β-ketoester, an α,β-unsaturated compound, and an ammonia (B1221849) source. By carefully choosing appropriately substituted starting materials, it might be possible to construct the desired substituted pyridine ring in a single step.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself has not been reported, the structures of other brominated picolinic acids, such as 3-bromopicolinic acid and 5-bromopicolinic acid monohydrate, have been determined scispace.com. These structures reveal key insights into how such molecules arrange themselves in a crystal lattice.

The solid-state structure of picolinic acid derivatives is heavily influenced by supramolecular interactions, primarily hydrogen bonding and π-π stacking nih.govresearchgate.net. For this compound, the carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming strong O-H···N or O-H···O hydrogen bonds. The phenolic hydroxyl group provides an additional site for hydrogen bonding. These interactions typically lead to the formation of well-defined assemblies like dimers, chains, or more complex networks.

Compound Index

Hydrogen Bonding Networks and Intermolecular Interactions

The molecular structure of this compound, featuring a carboxylic acid group, a hydroxyl group, and a pyridine ring nitrogen, allows for the formation of a robust network of hydrogen bonds. These interactions are pivotal in defining the solid-state architecture of the compound. The primary hydrogen bonds expected are of the O-H···N and O-H···O types.

Theoretical studies on the parent molecule, picolinic acid, show that the conformer with an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen (COO-H···N) is the most stable. niscpr.res.in In the case of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated. The hydroxyl group at the 5-position and the carboxylic acid at the 2-position can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen atoms of the hydroxyl and carboxyl groups can serve as acceptors.

In the solid state, pyridine carboxylic acids often form polymeric chains through intermolecular hydrogen bonds. niscpr.res.in For instance, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network, forming pleated sheets. researchgate.net A similar complex network involving water molecules could be envisaged for hydrated crystalline forms of this compound.

Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···N), a type of non-covalent interaction that can significantly influence the crystal packing. Studies on other brominated organic molecules have shown that these interactions can be a determining factor in their supramolecular assembly. mdpi.comdcu.ie The bromine atom, along with the aromatic pyridine ring, can also participate in π-stacking and other weak intermolecular interactions, further stabilizing the crystal lattice. rhhz.netmdpi.com The interplay of these various forces—strong hydrogen bonds, halogen bonds, and weaker van der Waals forces—results in a highly organized three-dimensional structure.

Conformational Analysis and Tautomerism Studies

The conformational landscape of this compound is further complicated by the potential for tautomerism, a phenomenon where the molecule exists in two or more interconvertible isomeric forms.

Enol-Keto Tautomerism in Hydroxypicolinic Acids

Hydroxypyridines, including hydroxypicolinic acids, are known to exhibit enol-keto tautomerism, where a proton migrates between the hydroxyl oxygen and the ring nitrogen atom. youtube.com In the case of this compound, the "enol" form is the hydroxypyridine structure, while the "keto" form is a pyridone structure (6-bromo-5-hydroxy-2(1H)-pyridone-carboxylic acid).

The position of this equilibrium is highly dependent on the electronic nature of the substituents on the pyridine ring and the solvent. semanticscholar.orgnih.gov The equilibrium generally favors the keto tautomer in simple 1,3-dicarbonyl systems, but for aromatic systems like phenols, the enol form is significantly more stable due to the preservation of aromaticity. youtube.comyoutube.com For 2-hydroxypyridine, the pyridone (keto) form is often favored due to the stability of the amide-like resonance structure. youtube.com

In this compound, the substituents play a crucial role. The bromine atom at the 6-position is an electron-withdrawing group, which can influence the acidity of the N-H bond in the keto form and the O-H bond in the enol form. thieme-connect.de The hydroxyl group at the 5-position is an electron-donating group. The balance of these electronic effects, along with potential intramolecular hydrogen bonding, will determine the relative stability of the tautomers. For instance, intramolecular hydrogen bonding can stabilize the enol form. youtube.com

Computational Modeling of Tautomeric Equilibria

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the energetics of tautomeric equilibria. acs.orgfrontiersin.org Such studies can predict the relative stabilities of the different tautomers and the energy barriers for their interconversion.

For the parent compound, 2-hydroxypyridine, computational studies have been performed to analyze the thermodynamic and kinetic properties of its tautomerization to 2-pyridone. nih.gov These calculations typically involve optimizing the geometries of both tautomers and the transition state connecting them, followed by calculating their relative Gibbs free energies. The equilibrium constant (K) can then be determined from the difference in Gibbs free energy (ΔG) between the tautomers. nih.gov

A computational study on this compound would involve similar steps. The relative energies of the enol and various possible keto tautomers would be calculated. The presence of the bromo and hydroxyl substituents would be explicitly included in the model. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the hydroxyl group would be expected to have a quantifiable impact on the electron distribution in the pyridine ring and, consequently, on the relative stabilities of the tautomers. These calculations would provide valuable insights into which tautomeric form is likely to predominate under different conditions.

Below is a hypothetical data table illustrating the kind of results a computational study might yield for the tautomerism of a related compound, 6-hydroxypicolinic acid, based on published research methodologies. acs.org

Table 1: Calculated Relative Energies for 6-Hydroxypicolinic Acid Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Enol Form | Hydroxypyridine | 0.00 (Reference) |

| Keto Form 1 | Pyridone (H on N) | -4.50 |

| Keto Form 2 | Pyridone (H on O) | +2.30 |

Note: These are illustrative values based on general principles and findings for similar systems. Actual values for this compound would require specific calculations.

Elucidation of Molecular Structure and Conformation of 6 Bromo 5 Hydroxypicolinic Acid

Role as an Intermediate in Organic Synthesis

Halogenated pyridine (B92270) derivatives are valuable intermediates in organic synthesis due to the versatility of the carbon-halogen bond. The bromine atom in 6-Bromo-5-hydroxypicolinic acid can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling the synthesis of a diverse library of compounds. The carboxylic acid and hydroxyl groups can also be modified or used to direct the regioselectivity of subsequent reactions.

Precursor for the Synthesis of Complex Heterocyclic Systems

The trifunctional nature of this compound makes it an attractive precursor for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted to esters, amides, or other derivatives. The hydroxyl group can be alkylated or acylated. The bromo group can be displaced or used in coupling reactions. Through a sequence of these transformations, it is possible to construct fused heterocyclic systems or highly substituted pyridine derivatives, which are often found in biologically active molecules and functional materials.

Potential in Medicinal Chemistry and Material Science

Potential as a Scaffold in Medicinal Chemistry

Pyridine-based structures are prevalent in a vast number of pharmaceuticals. The specific substitution pattern of this compound, with its combination of a chelating picolinic acid moiety, a hydrogen-bonding hydroxyl group, and a synthetically versatile bromine atom, makes it a promising scaffold for the design of new drug candidates. The ability to form stable complexes with metal ions could be exploited in the development of metallodrugs or diagnostic agents. Furthermore, the functional groups present offer multiple points for modification to optimize pharmacokinetic and pharmacodynamic properties.

Application in the Development of Functional Materials

The chelating properties of the picolinic acid unit in this compound suggest its potential application in the development of functional materials. It could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The presence of the bromo and hydroxyl groups could be used to tune the properties of these materials, such as their porosity, stability, and catalytic activity. For instance, the bromine atom could be a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Structural Analogues and Comparative Insights

Overview of Structurally Related Compounds

A number of structural analogues of this compound exist, including its isomers such as 5-bromo-6-hydroxypicolinic acid, 3-bromo-5-hydroxypicolinic acid, and others. Additionally, related compounds where the bromine is replaced by another halogen (e.g., chlorine) or where the position of the hydroxyl and carboxylic acid groups are varied are also known. The parent compounds, 5-hydroxypicolinic acid and 6-hydroxypicolinic acid, are also important points of reference.

Comparative Analysis of Physicochemical and Reactivity Properties

The position of the substituents on the pyridine ring significantly influences the physicochemical and reactivity properties of these analogues. For example, the acidity of the carboxylic acid and the hydroxyl group will vary depending on the electronic effects of the other substituents. The reactivity of the bromine atom towards nucleophilic substitution or cross-coupling reactions will also be affected by the electronic environment of the pyridine ring. A comparative study of these analogues would provide valuable structure-activity relationship (SAR) data, which could guide the design of new molecules with specific desired properties. While direct comparative studies involving this compound are lacking, the wealth of information on other substituted pyridines provides a strong foundation for predicting its behavior.

Investigation of Chemical Reactivity and Reaction Mechanisms of 6 Bromo 5 Hydroxypicolinic Acid

Photochemistry and Photodehalogenation Pathways

The presence of a carbon-bromine bond on the pyridine (B92270) ring introduces a significant photochemical reactivity to 6-Bromo-5-hydroxypicolinic acid. The absorption of light energy can initiate the cleavage of this bond, leading to dehalogenation through several competing pathways. While specific photochemical studies on this compound are not extensively documented, its behavior can be understood by examining the well-established principles governing the photolysis of bromoaromatic compounds.

Heterolytic and Homolytic Cleavage of Carbon-Halogen Bonds

The primary event in the photodehalogenation of a bromoaromatic compound is the cleavage of the carbon-bromine (C-Br) bond. This bond breaking can occur through two distinct mechanisms: heterolytic cleavage or homolytic cleavage, both of which require an input of energy, typically from heat or light. unacademy.compressbooks.pub

Homolytic Cleavage (Homolysis): In this process, the covalent bond breaks symmetrically, with each atom retaining one of the bonding electrons. unacademy.com This generates two radical species: a pyridinyl radical and a bromine radical. Homolysis is often favored in non-polar solvents and can be initiated by high temperatures or UV radiation. unacademy.compressbooks.pub The radicals produced are highly reactive, short-lived intermediates. chemistrysteps.com

Heterolytic Cleavage (Heterolysis): This pathway involves an unsymmetrical bond cleavage where one atom, typically the more electronegative one, retains both electrons from the bond. unacademy.comchemistrysteps.com For the C-Br bond, the more electronegative bromine atom takes the electron pair, resulting in the formation of a pyridinyl cation (an aryl cation) and a bromide anion (Br⁻). unacademy.com This process is favored in polar, ionizing solvents that can stabilize the resulting charged species. unacademy.com Computational studies on similar molecules, like 4-haloanilines, show that while homolytic fragmentation is endothermic, the heterolytic cleavage of C-Cl and C-Br bonds can become exothermic in polar solvents like acetonitrile. nih.gov

| Feature | Homolytic Cleavage | Heterolytic Cleavage |

|---|---|---|

| Bond Breaking | Symmetrical | Unsymmetrical |

| Products | Pyridinyl radical and Bromine radical (Br•) | Pyridinyl cation and Bromide anion (Br⁻) |

| Favored Solvents | Non-polar | Polar, ionizing |

| Mechanism Notation | Single-barbed "fishhook" arrows | Double-barbed arrows |

Quenching of Excited States by Halides

Fluorescence quenching is a process that decreases the intensity of fluorescence from a substance. wikipedia.org It can occur through various mechanisms, including collisions (dynamic quenching) or the formation of a non-fluorescent complex between the excited molecule and the quencher (static quenching). wikipedia.orgnih.gov

Halide ions, particularly iodide and bromide, are known to be effective quenchers of the excited states of fluorescent molecules. nih.gov The quenching efficiency generally follows the order I⁻ > Br⁻ > Cl⁻, which correlates with their ionization energy. nih.gov In the context of this compound photolysis, if the molecule is in an excited state, this state can be deactivated by bromide ions present in the solution (potentially formed from a prior heterolytic cleavage event). This deactivation, or quenching, occurs when the excited fluorophore collides with the halide ion, facilitating a non-radiative transition back to the ground state. wikipedia.org

Studies on coumarin (B35378) derivatives have shown that both bromide and iodide ions can quench fluorescence through both static and dynamic processes. nih.gov Similarly, research on an iridium(III) photocatalyst demonstrated that halides like bromide and iodide can participate in static quenching, where a non-covalent pre-association between the molecule and the halide impacts the photoredox behavior. nih.govacs.org In acidic solutions, even chloride ions, which are typically poor quenchers, can show a remarkable quenching effect on the protonated form of certain fluorescent molecules. oup.com

Formation and Reactivity of Radical Species

Homolytic cleavage of the C-Br bond in this compound yields a highly reactive pyridinyl radical. chemistrysteps.com Radicals are species with an unpaired electron and are typically short-lived. chemistrysteps.comrsc.org The formation of aryl radicals from aryl halides can be facilitated by visible light-driven palladium catalysis, where a photoexcited palladium complex initiates a single-electron transfer or halogen atom transfer to form a palladium-radical hybrid species. nih.gov

Once formed, these radical intermediates can engage in a variety of subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule in the system to yield the dehalogenated product, 5-hydroxypicolinic acid. nih.gov

Addition to Unsaturated Systems: Aryl radicals are known to add to unsaturated bonds, such as those in alkenes or arenes, in Giese-type reactions or other C-C bond-forming processes. nih.govresearchgate.net

Coupling Reactions: In the presence of a suitable catalyst, these radicals can participate in cross-coupling reactions, for example, with aryl or alkyl partners. nih.gov

The specific pathway taken by the radical depends on the reaction conditions, including the solvent, the presence of radical traps, and catalysts.

Decarboxylation Mechanisms of Picolinic Acid Frameworks

The carboxylic acid group at the 2-position of the pyridine ring makes this compound susceptible to decarboxylation (loss of CO₂), a reaction characteristic of picolinic acid and its derivatives. This process is significantly influenced by the electronic nature of other substituents on the ring and the solvent in which the reaction occurs. The reaction often proceeds via the Hammick mechanism, which involves the formation of a key ylide or carbanion intermediate upon heating. wikipedia.org

Influence of Substituents on Decarboxylation Rates and Mechanisms

The rate of decarboxylation of picolinic acids is highly sensitive to the nature and position of substituents on the pyridine ring. Kinetic studies on a range of substituted picolinic acids have provided detailed insights into these effects.

It is generally understood that the reaction proceeds through the formation of an intermediate zwitterion, which then loses carbon dioxide to form an ylide. cdnsciencepub.comstackexchange.com The stability of this intermediate is key to the reaction rate.

Electron-withdrawing groups , such as a 5-nitro group, accelerate decarboxylation by stabilizing the negative charge that develops on the ring during the formation of the ylide or carbanion intermediate. cdnsciencepub.com

Electron-releasing groups , such as a 6-methyl group, would be expected to destabilize this intermediate and thus retard the reaction rate. cdnsciencepub.com

However, studies have revealed a more complex situation. For 3-substituted picolinic acids, it was found that both electron-withdrawing (bromo, benzoyl) and electron-releasing (methyl) substituents accelerate decarboxylation in the acidic form but inhibit it in the anionic (picolinate) form. cdnsciencepub.comcapes.gov.br This suggests that steric effects also play a crucial role. A substituent at the 3-position may interfere with the coplanarity of the carboxyl group and the pyridine ring, reducing the bond order between the ring and the carboxyl carbon, which in turn facilitates the C-C bond breaking required for decarboxylation. capes.gov.br For this compound, the electron-withdrawing bromo group and the electron-donating (by resonance) hydroxy group would both influence the electronic density of the pyridine ring and the stability of the decarboxylation intermediates.

| Substituent and Position | Effect on Rate (Acid Form) | Effect on Rate (Anion Form) | Proposed Rationale |

|---|---|---|---|

| 5-Nitro | Accelerates | - | Inductive stabilization of negative charge in intermediate. cdnsciencepub.com |

| 6-Methyl | Retards | - | Inductive destabilization of negative charge in intermediate. cdnsciencepub.com |

| 3-Amino | Accelerates | Inhibits | Decarboxylates via initial protonation; steric effects. cdnsciencepub.com |

| 3-Hydroxy | Accelerates | Inhibits | Decarboxylates via initial protonation; steric effects. cdnsciencepub.com |

| 3-Bromo | Accelerates | Inhibits | Steric interference with carboxyl group coplanarity. cdnsciencepub.com |

| 3-Methyl | Accelerates | Inhibits | Steric interference with carboxyl group coplanarity. cdnsciencepub.com |

Role of Solvent Environment in Decarboxylation Processes

The solvent environment has a profound impact on the mechanism and rate of picolinic acid decarboxylation.

In non-aqueous, organic solvents , the reaction is believed to proceed through the neutral acid form, which rearranges to a zwitterion that then loses CO₂. cdnsciencepub.com The rate in many organic solvents is often higher than in water. cdnsciencepub.comacs.org For instance, the decarboxylation of picolinic acid is about four times faster in phenetole (B1680304) than in water at the same temperature. cdnsciencepub.com Using p-cymene (B1678584) as a solvent has also been shown to increase yields in the related Hammick reaction. wikipedia.org

In aqueous solutions , the situation is more complex due to the various protonation states (cation, zwitterion/neutral acid, anion) that can exist depending on the pH. cdnsciencepub.com Surprisingly, it has been shown that the picolinate (B1231196) anion also undergoes decarboxylation in water, a phenomenon not observed in organic solvents. cdnsciencepub.comcapes.gov.br It is proposed that water molecules play a critical role by forming a hydrogen-bonded bridge between the carboxylate oxygen and the ring nitrogen. This facilitates a lower energy pathway to the ylide intermediate as the C-C bond breaks and an N-H bond forms simultaneously. capes.gov.br

Studies on beta-keto acids have also highlighted the importance of the solvent. The enol form, which is crucial for a cyclic transition state in decarboxylation, is more prevalent in non-polar solvents (like CCl₄) than in polar, protic solvents (like water) that disrupt the necessary internal hydrogen bond. masterorganicchemistry.com For picolinic acids, the ability of water to act as both a proton donor and acceptor and to stabilize ionic intermediates makes it a unique solvent for this reaction. cdnsciencepub.comcapes.gov.br

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the pyridine ring of this compound is susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a variety of functional groups onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group enhances the electrophilicity of the carbon atom bonded to the bromine, facilitating attack by nucleophiles.

Common nucleophilic substitution reactions for aryl halides, such as the Heck reaction and Suzuki coupling, are applicable to this compound and its derivatives. For instance, its methyl ester, methyl 6-bromo-5-hydroxy-2-pyridinecarboxylate, serves as a versatile building block in organic synthesis for creating more complex molecules through these pathways. a2bchem.com These reactions typically involve a palladium catalyst to facilitate the coupling of the aryl bromide with a nucleophilic partner, such as an alkene (in the Heck reaction) or a boronic acid (in the Suzuki coupling). This allows for the formation of new carbon-carbon bonds, significantly expanding the structural diversity of accessible compounds.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a more complex consideration due to the electronic nature of the substituents. The pyridine ring itself is inherently electron-deficient and thus less reactive towards electrophiles than benzene (B151609). Furthermore, the existing substituents—a bromine atom, a hydroxyl group, and a carboxylic acid group—exert significant directing and activating or deactivating effects.

Coordination Chemistry Reactivity with Metal Ions

The molecular architecture of this compound, featuring a carboxylic acid and a hydroxyl group in close proximity, makes it an excellent candidate for acting as a chelating agent. This behavior is central to its interaction with metal ions, leading to the formation of stable metal complexes.

Chelation Behavior of this compound

Chelation is the process by which a polydentate ligand binds to a central metal ion at two or more points to form a ring structure known as a chelate. nih.gov In this compound, the carboxylic acid and the hydroxyl group can both deprotonate to form anionic oxygen donors. These two donor sites can then coordinate to a single metal ion, forming a stable five-membered chelate ring. This bidentate coordination mode is a common feature for ligands with a similar arrangement of functional groups, such as 6-hydroxypicolinic acid, which is known to act as a cooperating ligand in palladium-catalyzed reactions through a chelating dianionic mode. uva.es The stability of the resulting metal complex is enhanced by the chelate effect, which is the thermodynamic preference for the formation of chelate rings over non-chelated complexes.

Formation and Stability of Metal Complexes

The ability of this compound to form stable complexes with a variety of metal ions is a key aspect of its chemical reactivity. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and electronic configuration), the pH of the solution (which affects the protonation state of the ligand), and the presence of competing ligands.

The stability of metal complexes is often quantified by their formation constants (also known as stability constants). While specific formation constants for this compound complexes are not widely reported, the known behavior of similar ligands, such as hydroxypyridinones, suggests that it would form highly stable complexes with trivalent metal ions like Fe(III) and Gd(III). nih.govmdpi.com The table below summarizes the expected coordination behavior of this compound with various metal ions.

| Metal Ion | Expected Coordination | Potential Complex Geometry | Notes |

| Pd(II) | Bidentate (N, O) | Square Planar | Based on the behavior of 6-hydroxypicolinic acid, it can act as a chelating ligand in catalysis. uva.es |

| Fe(III) | Bidentate (O, O) | Octahedral | Hydroxypyridinone-type ligands show high affinity for Fe(III). mdpi.com |

| Gd(III) | Bidentate (O, O) | Typically high coordination numbers | Similar ligands are explored as chelating agents for MRI contrast agents. nih.gov |

| Cu(II) | Bidentate (N, O or O, O) | Square Planar or Distorted Octahedral | The specific coordination mode may vary. |

| Zn(II) | Bidentate (N, O or O, O) | Tetrahedral or Octahedral | Can form stable complexes, relevant in biological contexts. nih.gov |

Computational and Theoretical Studies on 6 Bromo 5 Hydroxypicolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Detailed Density Functional Theory (DFT) calculations specific to 6-Bromo-5-hydroxypicolinic acid are not found in the surveyed literature. Such studies would be necessary to provide accurate, peer-reviewed data for the following subsections.

Prediction of Electronic Structure and Energetics

Information not available. A proper analysis would involve calculating orbital energies (such as HOMO and LUMO), electrostatic potential maps, and total energy to understand the molecule's reactivity and stability.

Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)

Information not available. Simulating spectroscopic signatures requires DFT calculations to predict the chemical shifts for ¹H and ¹³C NMR, the vibrational frequencies for IR spectroscopy, and the electronic transitions for UV-Vis spectroscopy. Without these specific calculations, no data can be presented.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulation studies for this compound have been identified. MD simulations are used to explore the different spatial arrangements (conformers) a molecule can adopt over time and their relative energies, providing insight into its flexibility and preferred shapes in different environments.

Reaction Pathway Analysis and Transition State Modeling

Information not available. This advanced computational analysis involves mapping the energy changes as the molecule undergoes a chemical reaction. It identifies the most likely mechanism by calculating the energies of transition states and intermediates, which is crucial for understanding its reactivity and potential for synthesis or degradation.

Intermolecular Interaction Analysis in Molecular Systems

Specific analyses of the non-covalent interactions of this compound with itself or other molecules (e.g., solvents, biological macromolecules) are not documented. This type of study is essential for predicting the compound's behavior in condensed phases, such as its crystal packing, solubility, and binding affinity to a target.

Derivatives and Synthetic Transformations of 6 Bromo 5 Hydroxypicolinic Acid

Synthesis of Substituted 6-Bromo-5-hydroxypicolinic Acid Analogues

The generation of analogues from this compound can be achieved by introducing new functionalities to the pyridine (B92270) core or by modifying the existing carboxylic acid group.

The introduction of new functional groups onto the aromatic ring of this compound is a challenging prospect due to the existing substituents. The electronic properties of the hydroxyl (electron-donating) and carboxylic acid (electron-withdrawing) groups, along with the bromine atom, direct the regioselectivity of electrophilic or nucleophilic substitution reactions. Functionalization typically refers to the strategic addition of specific chemical moieties to a compound to elicit a particular chemical reaction or to build a more complex molecule. pressbooks.pub While direct substitution on the already substituted pyridine ring is complex, functional groups can be introduced by first modifying one of the existing handles (bromo or carboxyl group) and then performing further reactions.

The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities, such as esters and amides. pressbooks.pub These transformations are fundamental in organic synthesis for altering a molecule's physical properties and biological activity.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. One common approach is Fischer esterification, which involves reacting the picolinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the ester product. google.com

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation usually requires activating the carboxylic acid first, for instance, by converting it to an acyl chloride or by using peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the stable amide bond.

Cross-Coupling Reactions at the Brominated Position

The bromine atom at the C-6 position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for synthesizing a wide array of biaryl compounds and other complex structures. masterorganicchemistry.com

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron compound. researchgate.net For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C-6 position by coupling with the corresponding boronic acids or their esters. beilstein-journals.org The reaction typically proceeds using a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. researchgate.netresearchgate.net

The general catalytic cycle involves three main steps: oxidative addition of the bromopyridine to the Pd(0) complex, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. masterorganicchemistry.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines This table presents generalized conditions based on reactions with similar bromopyridine substrates.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Good | researchgate.net |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent | researchgate.net |

| Pyridin-3-ylboronic acid | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | Good | researchgate.net |

Besides the Suzuki-Miyaura reaction, the bromo-substituent allows for other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to form an alkynylpyridine. scirp.orgwikipedia.org The reaction is co-catalyzed by palladium and copper(I) iodide and requires a base, often an amine like triethylamine, which can also serve as the solvent. scirp.orgorganic-chemistry.org This method is one of the most effective ways to form sp-sp² carbon-carbon bonds. scirp.org The reaction can be performed under mild, often room temperature, conditions. wikipedia.org

Heck Coupling: The Heck (or Mizoroki-Heck) reaction involves the coupling of the bromopyridine with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful method for the direct arylation of olefins. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed carbon-nitrogen bond-forming reaction that couples the bromopyridine with an amine. acs.org This reaction provides a direct route to 6-aminopyridine derivatives, which are otherwise difficult to synthesize. The process typically employs a palladium catalyst with specialized phosphine ligands and a strong base like sodium tert-butoxide. acs.orgchemspider.com For volatile amines, the reaction can be effectively carried out in a sealed tube to prevent the escape of the reagent. acs.orgacs.org

Table 2: Overview of Other Palladium-Mediated Cross-Coupling Reactions for Bromopyridines This table illustrates potential transformations for this compound based on established methods for other bromopyridines.

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(CF₃COO)₂ / PPh₃ / CuI | 6-Alkynyl-5-hydroxypicolinic acid | scirp.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | 6-Alkenyl-5-hydroxypicolinic acid | nih.govresearchgate.net |

| Buchwald-Hartwig | Amine (e.g., Cyclopropylamine) | Pd(OAc)₂ / dppp | 6-Amino-5-hydroxypicolinic acid | acs.org |

Cyclization Reactions and Ring Fusions Incorporating this compound

The multiple functional groups on this compound and its derivatives can be utilized to construct fused heterocyclic systems through intramolecular cyclization reactions. These reactions lead to the formation of more rigid, polycyclic structures, which are of great interest in medicinal chemistry and materials science.

For example, a derivative of this compound could undergo cyclization through several potential pathways:

Lactam Formation: Following a Buchwald-Hartwig amination to replace the bromine with a primary or secondary amine, the resulting 6-amino-5-hydroxypicolinic acid could undergo an intramolecular condensation between the newly introduced amine and the carboxylic acid at the C-2 position. This would lead to the formation of a fused pyridopyrazinone ring system.

Lactone Formation: Esterification of the carboxylic acid followed by introduction of a suitable functional group at the C-6 position could set the stage for lactonization with the C-5 hydroxyl group.

Cyclization via a Coupled Side Chain: A group introduced via a Suzuki or Sonogashira coupling could contain a functional group that subsequently reacts with the adjacent C-5 hydroxyl group. For instance, coupling with 2-formylphenylboronic acid would place an aldehyde next to the hydroxyl group, creating a precursor for an intramolecular cyclization to form a fused furan (B31954) or pyran ring. Such intramolecular reactions are powerful methods for building complex heterocyclic frameworks. nih.gov

These strategies highlight the utility of this compound as a versatile scaffold for the synthesis of diverse and complex heterocyclic compounds.

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is a specialized area of research for which direct, documented methodologies are not extensively available in peer-reviewed literature. However, by examining established stereoselective transformations on analogous pyridine and picolinic acid systems, plausible synthetic strategies can be proposed. These approaches generally fall into two main categories: the asymmetric hydrogenation of the pyridine ring to yield chiral piperidines, and the stereoselective functionalization at or adjacent to the existing substituents.

One of the most promising hypothetical routes involves the asymmetric hydrogenation of the pyridine nucleus. Research has demonstrated the successful enantioselective hydrogenation of various substituted pyridines to form chiral piperidines, which are significant substructures in many biologically active compounds. dicp.ac.cnunimi.it This transformation is typically achieved using transition metal catalysts complexed with chiral ligands or by employing chiral auxiliaries.

For instance, a potential strategy for creating chiral derivatives from this compound could involve the protection of the hydroxyl and carboxylic acid groups, followed by asymmetric hydrogenation. The use of a chiral oxazolidinone auxiliary attached at the 2-position of the pyridine has proven effective for the stereoselective hydrogenation of substituted pyridines, yielding piperidines with multiple stereocenters in high yield and excellent optical purity. dicp.ac.cnwikipedia.org In this approach, the chiral auxiliary directs the facial selectivity of the hydrogenation, and can often be cleaved under the reaction conditions. dicp.ac.cn

Alternatively, catalytic systems employing rhodium or ruthenium with chiral phosphine ligands, such as JosiPhos or DTBM-segphos, have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. unimi.itnih.gov This would necessitate the quaternization of the pyridine nitrogen of a suitably protected this compound derivative prior to hydrogenation. The presence of the bromo-substituent would need careful consideration, as it could potentially be removed under certain hydrogenation conditions.

Another potential avenue for stereoselective synthesis is the rhodium-catalyzed asymmetric reductive Heck reaction. This method has been used to synthesize enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. acs.orgsnnu.edu.cnnih.gov While this has been demonstrated for substitution at the 3-position, analogous functionalization at other positions of the pyridine ring of this compound could be envisioned, thereby introducing a chiral center.

Furthermore, copper-catalyzed heteroarylboration reactions have been shown to proceed via a cine substitution on 3-bromopyridines, offering a pathway to highly functionalized heterocyclic products. nih.gov The adaptation of such a method to the 6-bromo position of our target molecule in an enantioselective manner could provide access to novel chiral derivatives.

It is important to underscore that these proposed synthetic routes are based on analogous systems and would require significant experimental validation to be applied successfully to this compound. The interplay of the existing functional groups (bromo, hydroxyl, and carboxylic acid) would likely influence the reactivity and selectivity of these transformations.

Below is a table summarizing potential stereoselective transformations applicable to derivatives of this compound, based on analogous literature precedents.

Table 1: Potential Stereoselective Synthetic Routes for Chiral Derivatives of this compound

| Reaction Type | Potential Chiral Control | Substrate Prerequisite | Potential Chiral Product | Analogous Precedent |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Oxazolidinone Auxiliary | Protected this compound with auxiliary at C2 | Chiral Piperidine Derivative | dicp.ac.cnwikipedia.org |

| Asymmetric Hydrogenation | Chiral Rh/Ru Catalyst (e.g., Rh-JosiPhos) | Protected and N-quaternized this compound | Chiral Piperidine Derivative | unimi.it |

| Asymmetric Reductive Heck | Chiral Rhodium Catalyst | Partially reduced, protected this compound derivative | Chiral Tetrahydropyridine/Piperidine with new C-C bond | acs.orgsnnu.edu.cnnih.gov |

Advanced Applications in Organic Synthesis and Materials Science

6-Bromo-5-hydroxypicolinic acid as a Synthetic Intermediate for Complex Molecular Architectures

The strategic positioning of reactive sites on the pyridine (B92270) core of this compound and its derivatives, such as methyl 6-bromo-5-hydroxypicolinate, renders it a valuable precursor for creating complex molecular frameworks. a2bchem.com The presence of the bromine atom is particularly advantageous, enabling a variety of cross-coupling reactions that are fundamental to modern organic synthesis.

Chemists leverage this compound as a versatile building block in several key transformations:

Suzuki Coupling: The bromo substituent serves as an excellent handle for palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. This reaction is a cornerstone for building the carbon-carbon bonds necessary for many complex organic molecules, including pharmaceuticals and agrochemicals. a2bchem.com

Heck Reaction: The reactivity of the carbon-bromine bond also permits its use in Heck reactions, another powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling with alkenes. a2bchem.com

Nucleophilic Substitution: The pyridine ring can be further functionalized through nucleophilic substitution reactions, offering another avenue for molecular elaboration. a2bchem.com

The combination of these reactive sites allows for a modular and efficient approach to the synthesis of novel compounds with potentially significant biological or material properties. a2bchem.com The ability to sequentially or selectively react at the carboxylic acid, hydroxyl, and bromo positions provides chemists with a high degree of control over the final molecular architecture.

Table 1: Properties of this compound and its Methyl Ester

| Property | This compound | Methyl 6-bromo-5-hydroxypicolinate |

|---|---|---|

| CAS Number | 178876-92-1 echemi.com | 170235-19-5 achemblock.com |

| Molecular Formula | C₆H₄BrNO₃ echemi.com | C₇H₆BrNO₃ achemblock.com |

| Molecular Weight | 218.006 g/mol echemi.com | 232.03 g/mol achemblock.com |

| PSA | 70.4 echemi.com | Not available |

| XLogP3 | 1.24790 echemi.com | 1.7 a2bchem.com |

| Appearance | Not available | Pale-yellow to Yellow-brown Solid hoffmanchemicals.com |

| Storage | Not available | Refrigerator (2 to 8 °C), Inert atmosphere hoffmanchemicals.com |

Ligand Design in Coordination Chemistry

The structural features of this compound make it an intriguing ligand for the synthesis of coordination compounds. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups can act as coordination sites for metal ions. This multidentate character allows for the formation of stable and structurally diverse metal complexes.

Development of Novel Metal-Organic Frameworks and Coordination Polymers

While the direct use of this compound in the synthesis of metal-organic frameworks (MOFs) and coordination polymers is not yet extensively documented, the behavior of closely related ligands provides significant insight into its potential. For instance, the parent compound, 6-hydroxypicolinic acid, has been successfully used to synthesize a 3D manganese(II) coordination polymer. mdpi.com In this structure, the ligand coordinates to the metal centers through both the carboxylate and the deprotonated hydroxyl (keto) groups, demonstrating the potential for forming extended networks. mdpi.com

Similarly, research on 4-hydroxypyridine-2,6-dicarboxylic acid, which also contains hydroxyl and carboxylic acid groups on a pyridine ring, has shown its ability to form novel coordination polymers with various metal ions, including zinc and neodymium. nih.gov The presence and position of the hydroxyl group were found to have a dramatic effect on the resulting structure, highlighting the importance of this functional group in directing the self-assembly process. nih.gov

The bromine atom in this compound adds another dimension of functionality. It could potentially participate in halogen bonding to further stabilize the resulting framework or serve as a site for post-synthetic modification, where additional functional groups can be introduced after the initial framework has been constructed.

Catalytic Applications of Metal Complexes Derived from this compound

The catalytic activity of metal complexes is highly dependent on the nature of the ligands surrounding the metal center. While specific studies on the catalytic applications of metal complexes derived from this compound are limited, the field of MOF catalysis offers a glimpse into the possibilities.

For example, MOFs constructed from ligands with functionalities similar to this compound, such as p-hydroxybenzoic acid, have been shown to act as effective catalysts. nih.gov These MOFs, containing cobalt, manganese, or zinc, have demonstrated catalytic activity in the ring-opening polymerization of ε-caprolactone and δ-valerolactone. nih.gov The catalytic mechanism involves the coordination of the monomer to an unsaturated metal center within the MOF, followed by insertion and ring-opening. nih.gov This suggests that metal complexes of this compound, either as discrete molecules or as nodes in a larger framework, could exhibit interesting catalytic properties.

Role in the Synthesis of Functional Organic Materials

The term "functional organic materials" encompasses a broad range of molecules designed for specific applications, from pharmaceuticals and agrochemicals to materials with unique electronic or optical properties. As a versatile building block, this compound is a key starting material for the synthesis of such materials. a2bchem.com

The ability to construct complex molecules through reactions like Suzuki and Heck couplings allows for the targeted design of compounds with desired functionalities. a2bchem.com For example, by coupling different aromatic or heterocyclic moieties to the pyridine core, it is possible to tune the electronic properties of the resulting molecule, which could be beneficial for applications in organic electronics. Furthermore, the introduction of specific pharmacophores could lead to the development of new drug candidates. The inherent functionality of the this compound scaffold provides a robust platform for the generation of diverse and potentially valuable functional organic materials.

Future Research Directions for 6 Bromo 5 Hydroxypicolinic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes to 6-bromo-5-hydroxypicolinic acid and its analogs is a fundamental area for future research. While standard methods for the synthesis of substituted picolinic acids exist, exploring novel methodologies could provide access to this scaffold with improved yields, reduced step counts, and greater functional group tolerance.

Drawing inspiration from the synthesis of other substituted picolinic acids, researchers could explore various coupling reactions to construct the core pyridine (B92270) ring or to introduce the desired substituents. umsl.eduumsl.edu For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, could be investigated for the introduction of the aryl or other carbon-based substituents at the 6-position, followed by subsequent bromination and hydroxylation. A patent for the synthesis of 3,4-substituted 2-picolinic acids highlights an esterification and hydrolysis approach which could potentially be adapted. google.com

| Synthetic Strategy | Potential Advantages | Key Reactions to Explore |

| Late-Stage Functionalization | Rapid generation of analogs, increased molecular diversity | C-H activation, regioselective bromination and hydroxylation |

| One-Pot Synthesis | Improved efficiency, reduced waste, cost-effective | Tandem catalysis, multicomponent reactions researchgate.net |

| Cross-Coupling Approaches | Versatility in substituent introduction | Suzuki, Negishi, Buchwald-Hartwig amination |

Advanced Mechanistic Investigations of Its Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the design of new chemical entities. The interplay between the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating hydroxyl group, creates a unique electronic environment within the pyridine ring. Future research should aim to elucidate the mechanisms of key reactions involving this compound.

Kinetic studies of electrophilic and nucleophilic aromatic substitution reactions would provide valuable data on the regioselectivity and reactivity of the pyridine core. rsc.org For example, investigating the conditions under which the bromine atom can be displaced by various nucleophiles would open up avenues for further functionalization. Mechanistic studies on the acidic hydrolysis of related hydroxamic acids have utilized various analytical techniques to determine the reaction pathway, which could be applied here. hilarispublisher.com

Furthermore, detailed investigations into the coordination chemistry of this compound with various metal ions would be highly informative. The picolinic acid moiety is a well-known chelating agent, and understanding how the electronic properties of the substituents influence its binding affinity and the catalytic activity of the resulting metal complexes is a key area for exploration. nih.govacs.org DFT calculations could support plausible mechanisms for catalyzed reactions. nih.gov

Design and Synthesis of Functionalized Derivatives for Specific Applications

The true potential of this compound lies in its use as a building block for the synthesis of functionalized derivatives with tailored properties for specific applications. The strategic placement of three distinct functional groups provides a platform for a multitude of chemical modifications.

In the realm of medicinal chemistry, the scaffold could be elaborated to create novel therapeutic agents. Picolinic acid and its derivatives have shown a wide range of biological activities. nih.gov The bromo and hydroxyl groups offer handles for the introduction of various pharmacophores through reactions such as cross-coupling, etherification, and esterification. The synthesis of amide derivatives, for instance, is a common strategy in drug discovery. researchgate.net These derivatives could be designed to interact with specific biological targets, such as enzymes or receptors. nih.gov

In materials science, functionalized derivatives of this compound could be explored as components of novel polymers, metal-organic frameworks (MOFs), or functional dyes. The ability of the picolinic acid moiety to coordinate with metal ions makes it an attractive building block for the construction of porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net The bromine atom also allows for post-synthetic modification of these materials, further expanding their functional diversity.

| Application Area | Potential Derivative Type | Target Properties |

| Medicinal Chemistry | Amides, esters, ethers, bioconjugates nih.gov | Enhanced biological activity, target specificity |

| Materials Science | Polymers, Metal-Organic Frameworks (MOFs) researchgate.net | Porosity, catalytic activity, photophysical properties |

| Catalysis | Ligands for transition metals organic-chemistry.org | High efficiency, selectivity, stability |

Interdisciplinary Research Integrating Computational Chemistry and Experimental Studies

A synergistic approach that combines computational chemistry with experimental studies will be paramount to accelerating the exploration of this compound's potential. rsc.org Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.com

Computational modeling can be employed to predict the outcomes of chemical reactions, guide the design of new synthetic routes, and rationalize observed experimental results. mdpi.com For instance, DFT calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the development of regioselective functionalization strategies. nih.gov Theoretical studies can also be used to model the interaction of this compound and its derivatives with biological targets, facilitating the rational design of new drug candidates. researchgate.net

The integration of computational predictions with experimental validation will create a powerful feedback loop. researchgate.net Experimental data from spectroscopic analyses (e.g., NMR, IR, and UV-Vis) and reactivity studies can be used to benchmark and refine computational models, leading to more accurate predictions. This interdisciplinary approach will not only deepen our fundamental understanding of this fascinating molecule but also pave the way for its innovative application across various scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-5-hydroxypicolinic acid?

The synthesis typically involves bromination of 5-hydroxypicolinic acid using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. Key steps include:

- Reagents : NBS (1.2–1.5 equivalents) in acetic acid under reflux.

- Reaction Monitoring : TLC or HPLC to track bromination progress.

- By-products : Potential formation of dibrominated derivatives if reaction conditions are not tightly controlled (e.g., excess brominating agent) .

- Purification : Column chromatography or recrystallization to isolate the monobrominated product.

Basic: Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, hydroxyl groups as broad singlets).

- ¹³C NMR : Confirms carboxylate (δ ~170 ppm) and brominated aromatic carbons (δ ~120–130 ppm).

- IR Spectroscopy : Detects O–H (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 232.96 for [M+H]⁺) .

Advanced: How can regioselectivity challenges in bromination be addressed?

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : The hydroxyl group at the 5-position acts as an electron-donating group, directing bromination to the adjacent 6-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at the desired position.

- Computational Pre-screening : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Advanced: How is this compound utilized in enzyme inhibition studies?

This compound serves as a competitive inhibitor in metalloenzyme studies:

- Experimental Design :

- Kinetic Assays : Measure enzyme activity (e.g., urease, carbonic anhydrase) with varying inhibitor concentrations.

- IC₅₀ Determination : Dose-response curves quantify inhibition potency.

- Structural Analysis : X-ray crystallography of enzyme-inhibitor complexes reveals binding modes, particularly via carboxylate and hydroxyl groups coordinating metal ions (e.g., Zn²⁺) .

Comparative Analysis: How does structural modification impact reactivity and bioactivity?

Advanced: What computational methods model its reaction mechanisms?

- DFT Studies : B3LYP or M06-2X functionals with basis sets (e.g., 6-311++G**) analyze bromination transition states and activation energies .

- Solvent Modeling : Polarizable Continuum Models (PCM) simulate solvent effects on reaction pathways.

- Thermochemical Accuracy : Hybrid functionals (e.g., B3LYP) achieve <3 kcal/mol error in predicting reaction enthalpies .

Advanced: How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values for urease inhibition may arise from:

- Assay Conditions : pH, temperature, or co-solvents (e.g., DMSO) affecting inhibitor solubility.

- Enzyme Source : Variability between bacterial vs. mammalian isoforms.

- Data Normalization : Control for non-specific binding using reference inhibitors (e.g., acetohydroxamic acid) .

Methodological Considerations: How to optimize metal complexation studies?

- Titration Experiments : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 250–300 nm for Cu²⁺ complexes).

- Stability Constants : Potentiometric titrations (pH 2–10) determine logK values for complex formation.

- EPR Spectroscopy : Identify metal oxidation states and coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.